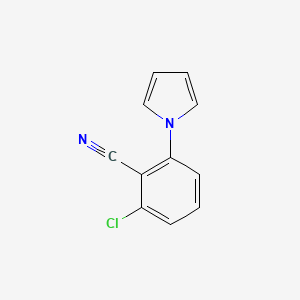

2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile

Vue d'ensemble

Description

“2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile” is a heterocyclic organic compound. It contains a pyrrole ring, which is known to possess diverse biological activities . The pyrrole ring system is found in many biologically active compounds and marketed drugs .

Synthesis Analysis

The synthesis of “this compound” could involve various synthetic routes. For instance, the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization can result in the formation of N-acyl derivative of pyrrole . Another approach could be the reduction of nitro derivatives with tin(II) chloride dihydrate to obtain the amino compounds, which by reaction with Boc-protected S-methylthiourea .Molecular Structure Analysis

The molecular formula of “this compound” is C11H7ClN2 . Its molecular weight is 202.64 g/mol . The InChI code for this compound is 1S/C11H7ClN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of “this compound” can include nucleophilic addition-cyclization processes. The nitro derivatives were then reduced with tin(II) chloride dihydrate to obtain the amino compounds .Physical and Chemical Properties Analysis

The physical form of “this compound” is solid . More detailed physical and chemical properties are not available from the search results.Applications De Recherche Scientifique

Photochemical Mechanisms

2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile and its derivatives are of significant interest due to their photochemical properties. Research demonstrates that molecules like 4-(1H-pyrrol-1-yl)benzonitrile show dual fluorescence in weakly polar environments due to their intramolecular donor-acceptor nature. Theoretical ab initio methods have elucidated the photochemical reaction mechanisms, revealing how solvent polarity can tune the barrier height for twisted intramolecular charge transfer, leading to dual fluorescence. This behavior is crucial for applications in photochemistry and materials science where solvent interactions play a pivotal role (Bohnwagner, Burghardt, & Dreuw, 2016).

Synthesis of HIV-1 Reverse Transcriptase Inhibitors

The compound's derivatives are pivotal intermediates in synthesizing diarylpyrimidine HIV-1 reverse transcriptase inhibitors. One study outlined the synthesis process for such an intermediate, emphasizing its importance in developing antiviral drugs. This research underscores the compound's utility in medicinal chemistry and drug discovery (Ju Xiu-lia, 2015).

Electron Donor-Acceptor Dyads

In the context of molecular electronics and photovoltaics, the compound and related structures serve as building blocks for electron donor-acceptor (DA) dyads. Studies on novel DA dyads, involving phytochlorin donors and [60]fullerene acceptors, highlighted the fast intramolecular photoinduced electron transfer in these compounds. Such dyads are fundamental in developing efficient organic photovoltaic cells and molecular electronic devices (Tkachenko et al., 1999).

Development of Conducting Polymers

This compound derivatives also contribute to synthesizing conducting polymers. Research into polymers derived from pyrrole-based monomers, such as those related to the compound , has shown that these materials exhibit low oxidation potentials and high electrical conductivity. These properties are essential for applications in electronics, including as materials for organic transistors and sensors (Sotzing et al., 1996).

Antitumor Activity and DNA Binding

Recent studies have explored the antitumor activities of compounds featuring the pyrrole moiety. A specific study detailed the synthesis of a cobalt(II) complex with significant in vitro antitumor activity against U937 cancer cells. This research opens pathways for developing novel anticancer therapies by exploiting the unique properties of pyrrole-containing compounds (Bera et al., 2021).

Safety and Hazards

The safety information for “2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile” includes hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-chloro-6-pyrrol-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSROJQITBWZVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C(=CC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid](/img/structure/B2844866.png)

![3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2844877.png)

![2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide](/img/structure/B2844879.png)

![3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)urea](/img/structure/B2844885.png)

![2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B2844886.png)